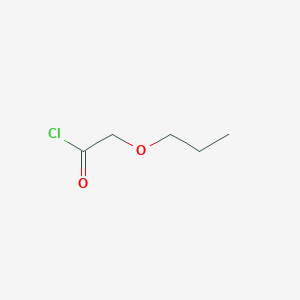

n-Propoxyacetyl chloride

Beschreibung

n-Propoxyacetyl chloride (IUPAC: propan-1-yloxyacetyl chloride) is an organochlorine compound with the molecular formula C₅H₉ClO₂. Structurally, it consists of an acetyl group (CH₃CO–) linked to a propoxy (–OCH₂CH₂CH₃) substituent, yielding Cl–CO–CH₂–O–CH₂CH₂CH₃. This compound is classified as an acyl chloride, a class known for high reactivity due to the electrophilic carbonyl carbon and the labile chlorine atom. It is typically synthesized via the reaction of n-propoxyacetic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), producing HCl and SO₂ as byproducts.

n-Propoxyacetyl chloride is primarily used as an intermediate in organic synthesis, particularly in the preparation of esters, amides, and pharmaceuticals. Its propoxy group enhances lipophilicity compared to simpler acyl chlorides like acetyl chloride, making it valuable in designing prodrugs or agrochemicals. However, specific industrial applications are less documented in public literature, and its handling requires stringent safety measures due to its corrosive and moisture-sensitive nature.

Eigenschaften

Molekularformel |

C5H9ClO2 |

|---|---|

Molekulargewicht |

136.58 g/mol |

IUPAC-Name |

2-propoxyacetyl chloride |

InChI |

InChI=1S/C5H9ClO2/c1-2-3-8-4-5(6)7/h2-4H2,1H3 |

InChI-Schlüssel |

BLZINSPBMZHAKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOCC(=O)Cl |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

2.1. Reaction with Amines

n-Propoxyacetyl chloride reacts with primary amines (e.g., ethylamine) via nucleophilic addition-elimination to form substituted amides and ammonium chloride .

Mechanism :

-

Nucleophilic attack : Amine lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination : Chloride ion departs, regenerating the carbonyl group.

-

Deprotonation : Excess amine abstracts a proton, yielding the amide (e.g., N-ethyl-n-propoxyacetamide) .

Example :

2.2. Hydrolysis

Hydrolysis in aqueous media produces n-propoxyacetic acid :

-

Kinetics : Follows a biphasic mechanism with an initial rapid acyl-oxygen cleavage (half-life <1 min at 25°C) .

Alcoholysis and Ester Formation

Reaction with alcohols (e.g., methanol) yields esters:

-

Byproducts : Trace amounts of n-propoxyacetic acid propyl ester may form due to residual n-propanol .

Grignard and Organometallic Reactions

n-Propoxyacetyl chloride reacts with Grignard reagents (e.g., RMgX) to form ketones or tertiary alcohols, depending on stoichiometry :

-

Initial attack : Grignard reagent adds to the carbonyl, forming a tetrahedral alkoxide.

-

Second equivalent : Further addition yields a tertiary alcohol after acidic workup.

5.2. Pharmaceutical Intermediates

Used in synthesizing histone deacetylase (HDAC) inhibitors, where the propoxy group enhances metabolic stability .

Reaction Data and Conditions

Stability and Handling

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of n-Propoxyacetyl Chloride and Analogous Compounds

*Estimated based on homologous series trends.

Reactivity and Stability

- n-Propoxyacetyl chloride : The propoxy group (–OCH₂CH₂CH₃) donates electron density via the oxygen lone pairs, slightly reducing the electrophilicity of the carbonyl carbon compared to chloroacetyl chloride. However, it remains highly reactive toward nucleophiles (e.g., water, alcohols, amines) due to the labile Cl atom .

- Chloroacetyl chloride : The electron-withdrawing chloro substituent (–CH₂Cl) increases carbonyl electrophilicity, making it more reactive than n-Propoxyacetyl chloride. This compound is prone to hydrolysis and polymerization .

- Propionyl chloride : Lacking ether or halogen substituents, it is less stable than n-Propoxyacetyl chloride but reacts similarly with nucleophiles .

- n-Propyl chloride : As an alkyl chloride, it undergoes SN2 reactions but is far less reactive than acyl chlorides .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing n-Propoxyacetyl chloride with high purity, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves acylation of n-propoxyacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride. To ensure high purity, use anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to detect residual acid or intermediates. Purify via fractional distillation under reduced pressure, collecting fractions at the boiling point specific to n-Propoxyacetyl chloride. Side reactions (e.g., dimerization) can be mitigated by controlling reaction temperature (e.g., 0–5°C) and stoichiometric excess of the acylating agent .

Q. What safety protocols are critical for handling n-Propoxyacetyl chloride given its reactivity and potential hazards?

- Methodological Answer : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and splash goggles. Store in airtight, corrosion-resistant containers under inert gas to limit moisture exposure. Immediate neutralization of spills with sodium bicarbonate or sand is advised. Medical surveillance should include baseline pulmonary function tests due to potential respiratory irritation, as recommended for structurally similar chlorides (e.g., chloroacetyl chloride) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing n-Propoxyacetyl chloride?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies the propoxy and acetyl moieties, with characteristic shifts for the carbonyl (δ ~170–180 ppm in ¹³C NMR) and methylene groups. Gas chromatography-mass spectrometry (GC-MS) under splitless injection mode confirms molecular weight and purity. Compare retention indices with authenticated standards, such as those from NIST databases, to validate structural assignments .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of n-Propoxyacetyl chloride in novel nucleophilic acyl substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and simulate transition states. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites. Solvent effects can be modeled using continuum solvation (e.g., PCM). Validate predictions with kinetic studies using stopped-flow techniques to measure reaction rates with amines or alcohols .

Q. What strategies resolve contradictions in reported reaction kinetics of n-Propoxyacetyl chloride across different solvent systems?

- Methodological Answer : Conduct a systematic review following PRISMA guidelines to aggregate and assess kinetic data . Replicate experiments under standardized conditions (e.g., controlled humidity, solvent purity). Use Arrhenius plots to compare activation energies and identify outliers. Statistically analyze discrepancies via ANOVA or Bayesian meta-analysis, accounting for variables like solvent polarity and dielectric constants .

Q. What are the degradation pathways of n-Propoxyacetyl chloride under varying environmental conditions, and how can stability be quantified?

- Methodological Answer : Accelerated stability studies under thermal stress (40–60°C) and UV exposure simulate long-term degradation. Monitor hydrolytic degradation via HPLC, quantifying propoxyacetic acid and HCl byproducts. Kinetic modeling (e.g., first-order decay) estimates shelf life. For oxidative pathways, use electron paramagnetic resonance (EPR) to detect radical intermediates. Reference ASTM standards for polymer degradation to design robust protocols .

Methodological Resources

- Data Validation : Cross-reference physicochemical properties (e.g., boiling point, vapor pressure) with NIST Standard Reference Data to ensure accuracy .

- Systematic Reviews : Follow Cochrane Handbook guidelines for meta-analyses of reactivity or toxicity data .

- Experimental Design : Align kinetic studies with AP® Physics Lab standards for data collection and error analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.